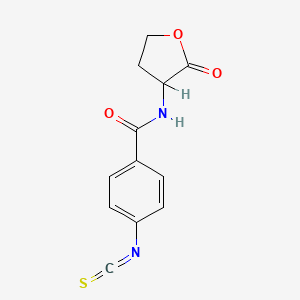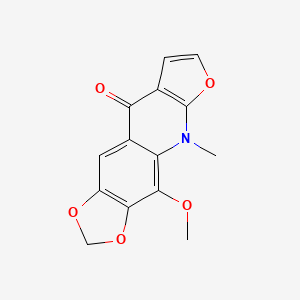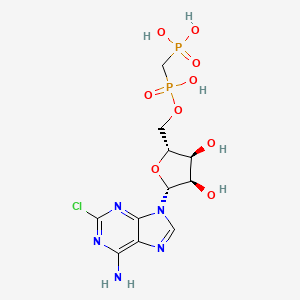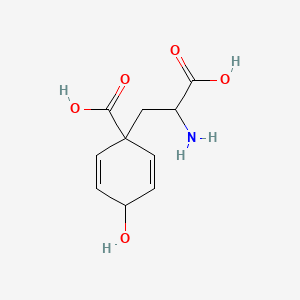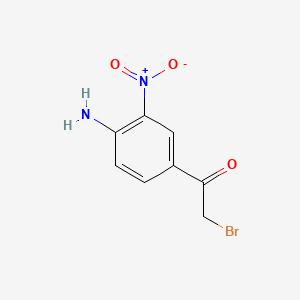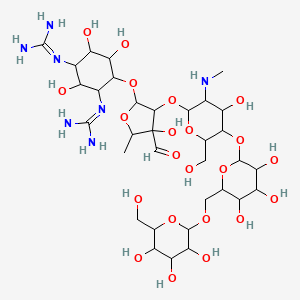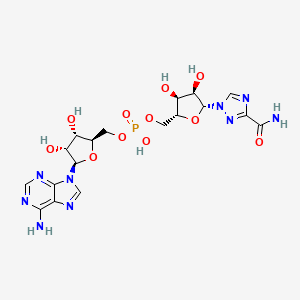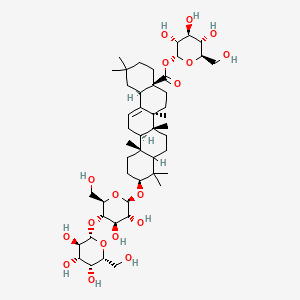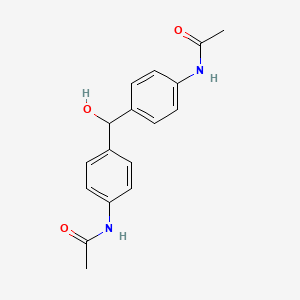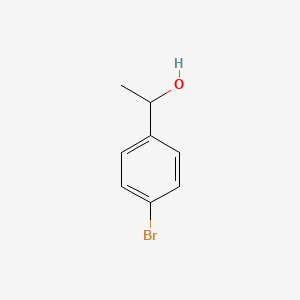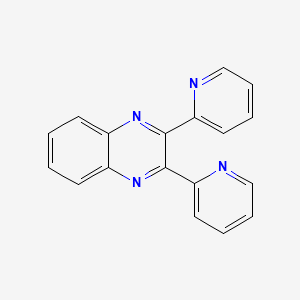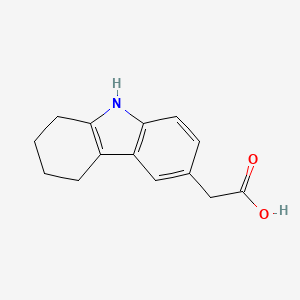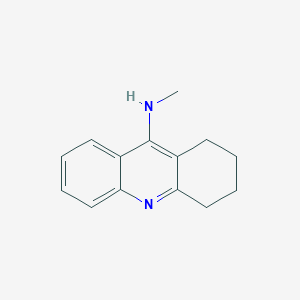
N-Methyl-1,2,3,4-tetrahydroacridin-9-amin
Übersicht
Beschreibung
N-methyl-1,2,3,4-tetrahydroacridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
N-methyl-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Result of Action
The primary result of Tacrine’s action is the enhancement of cholinergic function . By increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .
Biochemische Analyse
Biochemical Properties
N-methyl-1,2,3,4-tetrahydroacridin-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor . This interaction is significant in the context of neurochemical processes, as cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting these enzymes, N-methyl-1,2,3,4-tetrahydroacridin-9-amine increases the levels of acetylcholine, thereby enhancing cholinergic transmission.
Molecular Mechanism
The molecular mechanism of action of N-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, N-methyl-1,2,3,4-tetrahydroacridin-9-amine binds to the active site of cholinesterase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Furthermore, the compound’s interaction with cholinesterase enzymes can trigger downstream signaling pathways that influence gene expression and cellular responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method involves the interaction between cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate . Another approach includes the reaction of acridine hydrazide with methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of N-methyl-1,2,3,4-tetrahydroacridin-9-amine often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like acetonitrile and dimethyl sulfoxide (DMSO) is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which are often evaluated for their biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: A potent cholinesterase inhibitor with similar applications.
Uniqueness
N-methyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific methylation, which enhances its pharmacokinetic properties and reduces potential side effects compared to other acridine derivatives .
Eigenschaften
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXGPCSAPSCKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953564 | |
| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-88-1 | |
| Record name | NSC172174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


